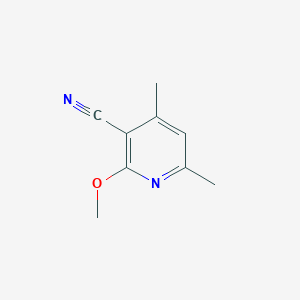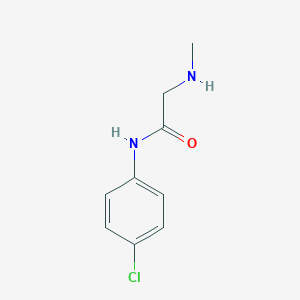![molecular formula C18H22N3S+ B348500 [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) CAS No. 93941-83-4](/img/structure/B348500.png)
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents. This specific compound may have unique properties due to the presence of tetrachlorozincate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) typically involves the following steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of diethylamino and dimethylamino groups can be done via nucleophilic substitution reactions.
Formation of the Tetrachlorozincate Complex: This step involves the reaction of the phenothiazine derivative with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) may have applications in various fields:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its pharmacological properties, possibly as an antipsychotic or antiemetic agent.
Industry: Utilized in the manufacturing of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of zinc could also play a role in its biological activity, potentially affecting metal ion homeostasis.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Methylene Blue: A phenothiazine dye with various medical applications.
Uniqueness
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is unique due to the presence of both diethylamino and dimethylamino groups, as well as the tetrachlorozincate complex. These features may confer distinct chemical and biological properties compared to other phenothiazines.
特性
CAS番号 |
93941-83-4 |
|---|---|
分子式 |
C18H22N3S+ |
分子量 |
312.5 g/mol |
IUPAC名 |
[7-(diethylamino)phenothiazin-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C18H22N3S/c1-5-21(6-2)14-8-10-16-18(12-14)22-17-11-13(20(3)4)7-9-15(17)19-16/h7-12H,5-6H2,1-4H3/q+1 |
InChIキー |
ZIWIJZWDGCTSPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.Cl[Zn-2](Cl)(Cl)Cl |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B348466.png)

![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)







![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![2-Phenyl-1H-benzo[d]imidazol-5-ol](/img/structure/B348508.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
